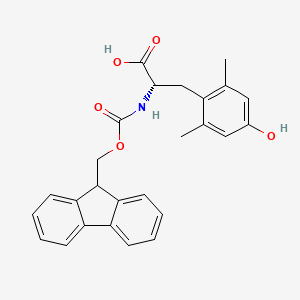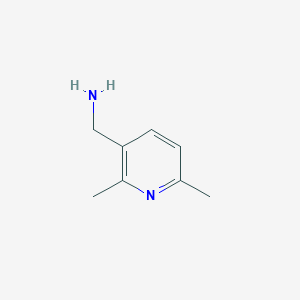
Fmoc-2,6-二甲基-L-酪氨酸
描述
Fmoc-2,6-dimethyl-L-tyrosine is a useful research compound. Its molecular formula is C26H25NO5 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-2,6-dimethyl-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-2,6-dimethyl-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 固相合成磷酸酪氨酸肽
Fmoc-2,6-二甲基-L-酪氨酸已被用于固相合成磷酸酪氨酸肽。该过程涉及将Fmoc-O,O-(二甲基磷酸酪氨酸)转化为稳定形式,即Fmoc-O,O-(二甲基磷酸酪氨酸氟化物,使用(二乙基氨基)三氟化硫或氰尿酸氟化物。这种稳定形式对于将磷酸酪氨酸与立体位受阻的氨基酸偶联是有效的,有助于合成复杂的肽,如磷酸酪氨酸肽Stat91695–708 (Fretz, 1997)。
2. 分支磷酸肽合成
在另一项研究中,Fmoc-2,6-二甲基-L-酪氨酸被用于合成分支磷酸肽,这些肽是双价的固定配体。这些配体被设计用于与Abelson激酶的SH2和SH3结构域特异性和高亲和力地相互作用。在这种情况下,使用Fmoc-O-磷酸-L-酪氨酸[Fmoc-Tyr(PO3H2)-OH]是引入必要的磷酸酪氨酸残基的关键 (Xu et al., 2004)。
3. 水凝胶的形成和控制
Fmoc-2,6-二甲基-L-酪氨酸在水凝胶的形成和控制中发挥重要作用。在生理条件下,Fmoc-酪氨酸的酶去磷酸化可以导致自组装纤维网络的形成,形成水凝胶。这些凝胶的机械性能和分子排列可以被精细调节,可能在三维细胞培养中具有潜在应用 (Thornton et al., 2009)。
4. 含磺酸酪氨酸肽的合成
含磺酸酪氨酸肽的合成,在白细胞黏附和趋化等各种生物过程中具有重要意义,也涉及使用Fmoc-2,6-二甲基-L-酪氨酸。已经开发了一种有效的策略,用于将氟磺酸化酪氨酸残基引入肽中,从而生产具有治疗潜力的肽 (Chen et al., 2016)。
作用机制
Target of Action
Fmoc-2,6-dimethyl-L-tyrosine, also known as fmoc-l-(2,6-di-me)tyr-oh, is a derivative of tyrosine . It is primarily used as a building block in the assembly of bioactive peptides or proteins . The primary targets of this compound are therefore the specific proteins or peptides that it helps to construct.
Mode of Action
The compound acts as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group during the peptide synthesis process, preventing it from reacting with other groups until the desired time.
Action Environment
The action of Fmoc-2,6-dimethyl-L-tyrosine is influenced by various environmental factors. For instance, the efficiency of the reaction introducing the Fmoc group can be affected by the pH, temperature, and concentration of the reactants . Furthermore, the stability of the compound can be influenced by factors such as light, heat, and the presence of certain chemicals .
未来方向
In a study, an alternative Fmoc-removal solution 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone) led to drastic DKP reduction relative to 20% piperidine/DMF . This suggests that optimizing the Fmoc-removal strategy could be a future direction for research involving Fmoc-2,6-dimethyl-L-tyrosine .
生化分析
Biochemical Properties
Fmoc-2,6-dimethyl-L-tyrosine plays a crucial role in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with several enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, facilitating the incorporation of Fmoc-2,6-dimethyl-L-tyrosine into growing peptide chains .
Cellular Effects
Fmoc-2,6-dimethyl-L-tyrosine has been shown to influence various cellular processes. It can penetrate cell membranes and localize within cells, affecting cell signaling pathways and gene expression. Studies have demonstrated that Fmoc-2,6-dimethyl-L-tyrosine can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to impact mitochondrial function, potentially altering cellular energy production and reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of action of Fmoc-2,6-dimethyl-L-tyrosine involves its interaction with specific biomolecules within the cell. The Fmoc group can form π-π interactions with aromatic residues in proteins, stabilizing the binding of Fmoc-2,6-dimethyl-L-tyrosine to these targets. This interaction can lead to the inhibition or activation of enzymes, depending on the context. For example, Fmoc-2,6-dimethyl-L-tyrosine can inhibit proteases by blocking their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2,6-dimethyl-L-tyrosine can change over time due to its stability and degradation. The Fmoc group is relatively stable under physiological conditions but can be removed by specific bases, leading to the release of 2,6-dimethyl-L-tyrosine. Long-term studies have shown that Fmoc-2,6-dimethyl-L-tyrosine can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of Fmoc-2,6-dimethyl-L-tyrosine in animal models vary with different dosages. At low doses, this compound can enhance peptide synthesis and improve cellular function without causing significant toxicity. At high doses, Fmoc-2,6-dimethyl-L-tyrosine can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
Fmoc-2,6-dimethyl-L-tyrosine is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of Fmoc-2,6-dimethyl-L-tyrosine into peptides and their subsequent breakdown. Additionally, the Fmoc group can be metabolized by specific enzymes, leading to the release of 2,6-dimethyl-L-tyrosine and its further metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-2,6-dimethyl-L-tyrosine is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the Fmoc group allows for efficient membrane penetration and intracellular localization. Once inside the cell, Fmoc-2,6-dimethyl-L-tyrosine can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of Fmoc-2,6-dimethyl-L-tyrosine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Fmoc-2,6-dimethyl-L-tyrosine can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it influences gene expression and cellular metabolism .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSSAHKTHNKPGU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610808 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206060-54-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)


![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)





![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)


